molecular formula C10H13N5O4S B194474 2-Thioadenosine CAS No. 43157-50-2

2-Thioadenosine

Cat. No.: B194474
CAS No.: 43157-50-2
M. Wt: 299.31 g/mol
InChI Key: LTESOZAUMTUKQX-UUOKFMHZSA-N
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Description

2-Thioadenosine is a sulfur-containing analog of adenosine, where the oxygen atom in the ribose moiety is replaced by a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research, including medicinal chemistry and biochemistry.

Biochemical Analysis

Biochemical Properties

2-Thioadenosine interacts with several enzymes and proteins, most notably ErbB-1 and ErbB-2 . It acts as an inhibitor of these proteins, with an IC50 value of 45 µM for ErbB-2 . The compound achieves this inhibition by covalently inactivating ErbB-1 through the modification of a cysteine residue at the active site .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on ErbB-1 and ErbB-2. These proteins are involved in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these proteins, this compound can influence cell function in significant ways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active site of ErbB-1. It covalently inactivates ErbB-1 by modifying a cysteine residue at the active site . This action results in the inhibition of ErbB-1 and ErbB-2, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

It is known that the compound’s inhibitory effects on ErbB-1 and ErbB-2 are irreversible , suggesting that its impact on cellular function may persist over time.

Metabolic Pathways

This compound is involved in several metabolic pathways. Its primary role is in the inhibition of ErbB-1 and ErbB-2, proteins that play crucial roles in various metabolic processes

Transport and Distribution

Given its molecular interactions with ErbB-1 and ErbB-2, it is likely that the compound is transported to areas of the cell where these proteins are present .

Subcellular Localization

Given its interactions with ErbB-1 and ErbB-2, it is likely that the compound is localized to areas of the cell where these proteins are active .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Thioadenosine typically involves the substitution of the oxygen atom in adenosine with a sulfur atom. One common method is the reaction of adenosine with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the reaction temperature, time, and the concentration of reagents. The process may also involve purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Thioadenosine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

2-Thioadenosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Thioadenosine can be compared with other sulfur-containing nucleosides, such as:

    2-Methylthioadenosine: Similar to this compound but with a methyl group attached to the sulfur atom.

    5’-Thioadenosine: A sulfur analog where the sulfur atom is located at the 5’ position of the ribose moiety.

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting biological activities. Its ability to modulate enzyme activity and signaling pathways makes it a valuable tool in biochemical and pharmacological research .

Properties

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4S/c11-7-4-8(14-10(20)13-7)15(2-12-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTESOZAUMTUKQX-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(NC(=S)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195735
Record name 2-Thioadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43157-50-2
Record name 2-Thioadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043157502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thioadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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